1,10-Phenanthroline-4,7-dicarboxylic acid
Overview
Description
1,10-Phenanthroline-4,7-dicarboxylic acid is a chemical compound with the CAS Number: 31301-31-2. It has a molecular weight of 268.23 and its IUPAC name is [1,10]phenanthroline-4,7-dicarboxylic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 1,10-Phenanthroline-4,7-dicarboxylic acid is C14H8N2O4 . The structure includes two carboxylic acid groups attached to a 1,10-phenanthroline core .Physical And Chemical Properties Analysis
1,10-Phenanthroline-4,7-dicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 563.1±45.0 °C at 760 mmHg, and a flash point of 294.3±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Application 1: Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides
- Summary of Application: This research focuses on the synthesis and characterization of mono-N-oxides of 1,10-phenanthrolines. The parent compounds were oxidized by a green oxidant, peroxomonosulfate ion in acidic aqueous solution .
- Methods of Application: The products were obtained in high quality and at good to excellent yields. A systematic study reveals a clear-cut correlation between the basicity of the compounds and the electronic effects of the substituents on the aromatic ring .
- Results or Outcomes: The UV spectra of these compounds were predicted by DFT calculations at the TD-DFT/TPSSh/def2-TZVP level of theory .
Application 2: New Polymers with Phenanthroline Units
- Summary of Application: This research focuses on the synthesis of new polymers with phenanthroline units and their metal-polymer complexes with iridium and europium .
- Methods of Application: The synthesized europium complexes display an intense luminescence in the range of 610–620 nm .
- Results or Outcomes: All the obtained polymers possess high mechanical properties and thermal stability .
Application 3: Spectrophotometric Determination of Dissolved Oxygen
- Summary of Application: 4,7-Dihydroxy-1,10-phenanthroline is used as a phenanthroline stain. Its iron (II) complex reacts rapidly with dissolved oxygen in aqueous solution .
- Methods of Application: It is utilized for the spectrophotometric determination of dissolved oxygen up to 20 ppm .
- Results or Outcomes: This method provides a quick and accurate way to measure the amount of dissolved oxygen in a solution .
Application 4: Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic acid diamides
- Summary of Application: This research focuses on the synthesis of a wide range of 1,10-phenanthroline-2,9-dicarboxylic acid diamides, differing in the structure of substituents in the amide function and in the nature of substituents at positions 4 and 7 of the heteroaromatic ring .
- Methods of Application: All new compounds were characterized by NMR, IR spectroscopy, and high resolution mass spectrometry. The molecular structure of one of the ligands was unambiguously confirmed by X-ray diffraction analysis .
- Results or Outcomes: The solubility of all the obtained compounds in 3-nitrobenzotrifluoride was quantitatively evaluated .
Application 5: Dye-Sensitized Solar Cells
- Summary of Application: Two novel donor–acceptor organic dyes (PPL-1 and PPL-2) with pyrazino-[2,3-f][1,10]phenanthroline as an electron-withdrawing anchoring group were designed and synthesized for dye-sensitized solar cells .
- Methods of Application: The dyes were synthesized and used in the fabrication of dye-sensitized solar cells .
- Results or Outcomes: The solar cells achieved a promising power conversion efficiency of 4.04% under standard AM 1.5 conditions .
Application 6: Use in Biopolymers & Synthetic Polymers
- Summary of Application: 1,10-Phenanthroline-4,7-dicarboxylic acid is used in the synthesis of biopolymers and synthetic polymers .
- Methods of Application: The specific methods of application can vary widely depending on the type of polymer being synthesized .
- Results or Outcomes: The use of 1,10-Phenanthroline-4,7-dicarboxylic acid in polymer synthesis can result in polymers with unique properties .
Safety And Hazards
properties
IUPAC Name |
1,10-phenanthroline-4,7-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-5-15-11-7(9)1-2-8-10(14(19)20)4-6-16-12(8)11/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIBXSDCWRKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475786 | |
Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-4,7-dicarboxylic acid | |
CAS RN |
31301-31-2 | |
Record name | 1,10-Phenanthroline-4,7-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31301-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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